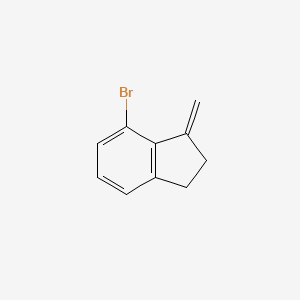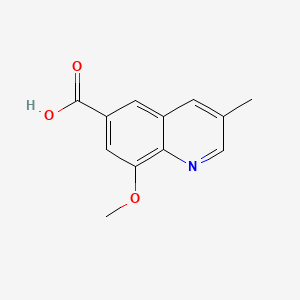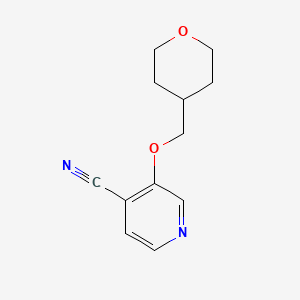
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is an organic compound with the molecular formula C15H30. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a 3-methylpentyl group attached to the cyclohexane ring. This compound is known for its stability and low toxicity, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The process is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the compound.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in studies of hydrophobic interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized as a solvent, intermediate in chemical synthesis, and in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1,2,3-trimethyl-: Another derivative of cyclohexane with three methyl groups attached at different positions.
Cyclohexane, 1,1,3-trimethyl-: A simpler derivative with only three methyl groups attached to the cyclohexane ring
Uniqueness
Cyclohexane, 1,1,3-trimethyl-2-(3-methylpentyl)- is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
54965-05-8 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
1,1,3-trimethyl-2-(3-methylpentyl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h12-14H,6-11H2,1-5H3 |
InChI-Schlüssel |
UDBAOHWDISNFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)


![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)




![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)

